An In-depth Technical Guide to the ¹H and ¹³C-NMR Spectroscopic Analysis of 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carboxylic acid
An In-depth Technical Guide to the ¹H and ¹³C-NMR Spectroscopic Analysis of 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carboxylic acid
This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to facilitate the structural elucidation and characterization of this novel heterocyclic compound.
Introduction
1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carboxylic acid is a multifunctional molecule incorporating a pyrrole ring, a carboxylic acid, and a propargyl group. This unique combination of functionalities makes it a compound of interest in medicinal chemistry and materials science. NMR spectroscopy is an indispensable tool for the unambiguous determination of its molecular structure. This guide will delve into the predicted chemical shifts and coupling patterns for both ¹H and ¹³C nuclei, offering a foundational reference for researchers working with this or structurally related molecules. The principles discussed herein are grounded in the fundamental concepts of chemical environment, electron density, and spin-spin coupling, which govern NMR phenomena.
Predicted ¹H-NMR Spectral Analysis
The ¹H-NMR spectrum of 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carboxylic acid is expected to exhibit distinct signals corresponding to the protons of the pyrrole ring, the propargyl group, and the carboxylic acid. The predicted chemical shifts are influenced by the electronic effects of the substituents on the pyrrole ring.[1] The electron-withdrawing nature of the carboxylic acid at the C2 position and the N-alkylation will cause a downfield shift of the pyrrole protons compared to unsubstituted pyrrole.[1][2]
Table 1: Predicted ¹H-NMR Chemical Shifts for 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carboxylic acid
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| COOH | 10.0 - 13.0 | Broad Singlet | - | The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[3][4] May undergo D₂O exchange. |
| H5 (Pyrrole) | ~7.0 | Doublet of Doublets | JH5-H4 ≈ 3-4 Hz, JH5-H3 ≈ 1.5-2 Hz | Expected to be the most downfield of the pyrrole ring protons due to the deshielding effect of the adjacent nitrogen and the C2-carboxylic acid. |
| H3 (Pyrrole) | ~6.8 | Doublet of Doublets | JH3-H4 ≈ 2-3 Hz, JH3-H5 ≈ 1.5-2 Hz | Influenced by the adjacent carboxylic acid group. |
| H4 (Pyrrole) | ~6.2 | Triplet or Doublet of Doublets | JH4-H5 ≈ 3-4 Hz, JH4-H3 ≈ 2-3 Hz | Expected to be the most upfield of the pyrrole ring protons. |
| N-CH₂ | ~5.0 | Doublet | JCH₂-C≡CH ≈ 2-3 Hz | The methylene protons are deshielded by the adjacent nitrogen and the alkyne group. |
| C≡CH | ~2.5 | Triplet | JC≡CH-CH₂ ≈ 2-3 Hz | The terminal alkyne proton exhibits a characteristic chemical shift.[5] |
Predicted ¹³C-NMR Spectral Analysis
The ¹³C-NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts of the pyrrole ring carbons are particularly sensitive to the nature and position of substituents.[1] The carbonyl carbon of the carboxylic acid will appear significantly downfield.
Table 2: Predicted ¹³C-NMR Chemical Shifts for 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carboxylic acid
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| COOH | 160 - 180 | The carbonyl carbon is significantly deshielded.[4] |
| C2 (Pyrrole) | ~130 | The carbon atom attached to the carboxylic acid group. |
| C5 (Pyrrole) | ~125 | Influenced by the adjacent nitrogen atom. |
| C3 (Pyrrole) | ~115 | |
| C4 (Pyrrole) | ~110 | Expected to be the most upfield of the pyrrole ring carbons. |
| C ≡CH | ~80 | Quaternary alkyne carbon. |
| C≡C H | ~75 | Terminal alkyne carbon. |
| N-CH₂ | ~40 | The methylene carbon attached to the nitrogen atom. |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carboxylic acid, the following experimental protocol is recommended.
1. Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent can influence the chemical shifts, particularly for the carboxylic acid and pyrrole N-H (if present) protons.[6][7] DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the exchangeable proton.
-
Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.
2. ¹H-NMR Acquisition:
-
Spectrometer: Utilize a spectrometer with a field strength of at least 400 MHz for better signal dispersion.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).
-
Acquisition Time (AQ): Use an acquisition time of at least 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate.
-
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Shimming: Carefully shim the magnetic field to obtain sharp and symmetrical peaks.
3. ¹³C-NMR Acquisition:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30') is recommended to obtain a spectrum with singlets for each carbon.
-
Spectral Width: Set a spectral width that covers the entire expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay (D1): Use a longer relaxation delay (e.g., 2-5 seconds) to allow for the generally slower relaxation of quaternary carbons.
-
Number of Scans (NS): A larger number of scans will be required compared to ¹H-NMR to achieve a good signal-to-noise ratio, depending on the sample concentration.
4. 2D-NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm the assignments of the pyrrole ring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei, aiding in the definitive assignment of carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule.
Visualization of Molecular Structure and Workflow
Caption: Molecular structure of 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carboxylic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrole(109-97-7) 1H NMR spectrum [chemicalbook.com]
- 3. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
